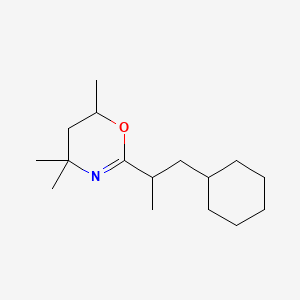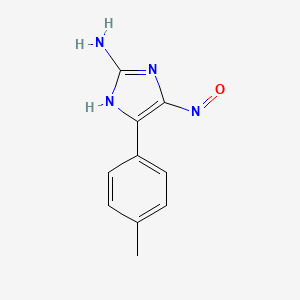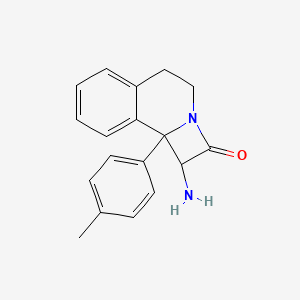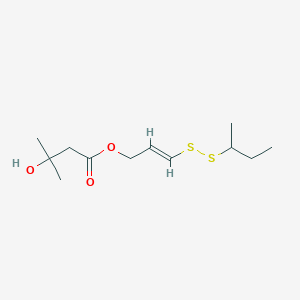
2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine is a chemical compound with a complex structure that includes a cyclohexyl group, a methylethyl group, and a dihydro-4H-1,3-oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced analytical techniques, such as chromatography and spectroscopy, is essential to monitor the reaction progress and verify the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Catalysts: Transition metal catalysts like palladium or platinum
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(2-Cyclohexyl-1-methylethyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine include:
- 2-(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide
- 2-Cyclohexyl-1-methylethylamine
Uniqueness
What sets this compound apart from similar compounds is its unique structural features, such as the presence of the dihydro-4H-1,3-oxazine ring and the specific arrangement of functional groups
Propriétés
Numéro CAS |
41625-76-7 |
|---|---|
Formule moléculaire |
C16H29NO |
Poids moléculaire |
251.41 g/mol |
Nom IUPAC |
2-(1-cyclohexylpropan-2-yl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C16H29NO/c1-12(10-14-8-6-5-7-9-14)15-17-16(3,4)11-13(2)18-15/h12-14H,5-11H2,1-4H3 |
Clé InChI |
OWVAIECJLPGTET-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N=C(O1)C(C)CC2CCCCC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B12814260.png)
![3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12814265.png)







![1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12814315.png)
![4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B12814328.png)



